Prosomatostatin
Descripción general
Descripción
- Prosomatostatin is a precursor peptide that gives rise to the biologically active forms of somatostatin: somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .
- It is produced by endocrine cells and the central nervous system.
- SS-14 and SS-28 play roles in inhibiting growth hormone secretion, regulating glucagon and insulin synthesis in the pancreas, and influencing glucose metabolism.
Synthesis Analysis
- Prosomatostatin originates from a larger precursor called pre-prosomatostatin .
- Pre-prosomatostatin is processed to form prosomatostatin, which is further cleaved to generate SS-14 and SS-28.
Molecular Structure Analysis
- Prosomatostatin consists of 92 amino acids after removal of the 24-amino acid signal sequence.
- SS-14 and SS-28 are cyclic peptides derived from prosomatostatin.
Chemical Reactions Analysis
- Somatostatin acts via G protein-coupled somatostatin receptors .
- It inhibits adenylyl cyclase upon activation, affecting downstream targets such as Na+/H+ exchanger, Rho GTPase, and nitric oxide synthase.
Physical And Chemical Properties Analysis
- NT-proSST (N-terminal prosomatostatin) has been studied as a potential biomarker.
- However, it is unsuitable for predicting cardiovascular or all-cause mortality in stable outpatients with T2DM.
Aplicaciones Científicas De Investigación
Specific Scientific Field
Summary of the Application
Somatostatin, which originates from pre-prosomatostatin, is a peptide hormone produced by endocrine cells and the central nervous system . It is involved in the regulation of glucagon and insulin synthesis in the pancreas .
Methods of Application or Experimental Procedures
The biosynthesis of somatostatin is carried out via a 116-amino acid precursor protein, i.e., pre-prosomatostatin . After removal of the 24-amino acid signal sequence, prosomatostatin, consisting of 92 amino acids, is formed . Prosomatostatin is further processed to generate the cyclic peptides somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .
Results or Outcomes
The two peptides repress growth hormone secretion . In recent years, the processing and secretion of somatostatin have been studied intensively .
Marker for Acute Heart Failure
Specific Scientific Field
Summary of the Application
Prosomatostatin is a potential new risk marker in patients with acute heart failure (AHF) in the Emergency Department (ED) .
Methods of Application or Experimental Procedures
Unselected patients were recruited in the ED and blood samples were drawn at admission . Prosomatostatin was measured using an experimental assay .
Results or Outcomes
Patients with acute heart failure had higher pro-somatostatin values (median 221 pmol/L, IQR: 99-421pmol/L) as compared to patients without AHF (median 133, IQR: 95-181 pmol/L; p=0,002) . Pro-somatostatin values were significantly higher in patients who died during their hospital stay (1,220 pmol/L, IQR: 773-1,890 pmol/L in nonsurvivors vs. 636 IQR: 425-942 pmol/L in survivors) as well as during follow-up period (p<0.0001) .
Regulatory Mechanisms of Somatostatin Expression
Specific Scientific Field
Summary of the Application
The regulatory mechanisms that control the expression of somatostatin, which originates from pre-prosomatostatin, have been studied . This research focuses on the role of enhancers and silencers within the promoter region as well as on the binding of modulatory transcription factors to these elements .
Methods of Application or Experimental Procedures
The biosynthesis of somatostatin is carried out via a 116-amino acid precursor protein, i.e., pre-prosomatostatin . After removal of the 24-amino acid signal sequence, prosomatostatin, consisting of 92 amino acids, is formed . Prosomatostatin is further processed to generate the cyclic peptides somatostatin-14 (SS-14) and somatostatin-28 (SS-28) .
Results or Outcomes
The two peptides repress growth hormone secretion . The processing and secretion of somatostatin have been studied intensively .
Biomarker for Cardiovascular and All-Cause Mortality in Type 2 Diabetes Mellitus (T2DM)
Specific Scientific Field
Summary of the Application
The stable somatostatin precursor, N-terminal prosomatostatin (NT-proSST), has been investigated as a potential biomarker for cardiovascular and all-cause mortality in stable outpatients with T2DM .
Methods of Application or Experimental Procedures
In a cohort study, plasma NT-proSST concentrations were measured in 1,326 T2DM outpatients . Cox proportional hazards models were used to investigate the independent relationship between plasma NT-proSST concentrations with all-cause and cardiovascular mortality .
Results or Outcomes
NT-proSST was found to be unsuitable as a biomarker for cardiovascular and all-cause mortality in stable outpatients with T2DM . The lack of association was almost entirely attributable to adjustment for serum creatinine .
Antibody Detection
Specific Scientific Field
Summary of the Application
Antibodies that detect pro-Somatostatin can be used in several scientific applications, including Immunocytochemistry .
Methods of Application or Experimental Procedures
This Goat polyclonal antibody targets pro-Somatostatin in Human samples, and has been validated in experiments .
Results or Outcomes
The use of these antibodies in research can help in the detection and study of prosomatostatin and its role in various biological processes .
Tumor Regression
Specific Scientific Field
Summary of the Application
The binding of somatostatin to SSTR-expressing tumor cells leads to tumor regression by reducing cell proliferation and inducing apoptosis .
Methods of Application or Experimental Procedures
Somatostatin, which originates from pre-prosomatostatin, binds to the somatostatin receptors (SSTRs) expressed on tumor cells . This binding leads to the internalization of the ligand–receptor complex and triggers different cellular signaling pathways .
Results or Outcomes
Somatostatin is capable of indirectly suppressing tumor growth by the inhibition of angiogenesis and modulation of the immune system .
Direcciones Futuras
- Further research is needed to explore the regulatory mechanisms controlling somatostatin expression.
- Investigating its potential therapeutic applications, especially in the context of cardiovascular disease, remains an area of interest.
Propiedades
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[[2-[[4-amino-2-[2-[(2-amino-3-hydroxypropanoyl)amino]propanoylamino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H207N41O39S3/c1-69(154-113(194)82(37-19-22-47-138)159-115(196)85(40-25-50-149-136(145)146)160-118(199)87(44-45-106(188)189)163-116(197)86(41-26-51-150-137(147)148)164-130(211)101-43-27-52-177(101)133(214)72(4)156-114(195)88(46-54-218-7)158-110(191)71(3)155-129(210)100-42-28-53-178(100)134(215)95(61-104(144)186)171-126(207)96(65-180)172-124(205)93(59-102(142)184)165-111(192)70(2)153-112(193)80(141)64-179)109(190)152-63-105(187)157-98-67-219-220-68-99(135(216)217)174-127(208)97(66-181)173-132(213)108(74(6)183)176-125(206)91(57-77-33-15-10-16-34-77)170-131(212)107(73(5)182)175-119(200)84(39-21-24-49-140)161-122(203)92(58-78-62-151-81-36-18-17-35-79(78)81)168-121(202)90(56-76-31-13-9-14-32-76)166-120(201)89(55-75-29-11-8-12-30-75)167-123(204)94(60-103(143)185)169-117(198)83(162-128(98)209)38-20-23-48-139/h8-18,29-36,62,69-74,80,82-101,107-108,151,179-183H,19-28,37-61,63-68,138-141H2,1-7H3,(H2,142,184)(H2,143,185)(H2,144,186)(H,152,190)(H,153,193)(H,154,194)(H,155,210)(H,156,195)(H,157,187)(H,158,191)(H,159,196)(H,160,199)(H,161,203)(H,162,209)(H,163,197)(H,164,211)(H,165,192)(H,166,201)(H,167,204)(H,168,202)(H,169,198)(H,170,212)(H,171,207)(H,172,205)(H,173,213)(H,174,208)(H,175,200)(H,176,206)(H,188,189)(H,216,217)(H4,145,146,149)(H4,147,148,150) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYTXJNZMFRSLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H207N41O39S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3148.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prosomatostatin | |
CAS RN |
73032-94-7 | |
Record name | Somatostatin-28 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073032947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.